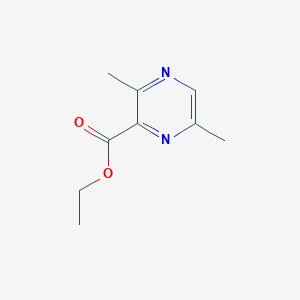

Ethyl 3,6-dimethylpyrazine-2-carboxylate

Description

Contextualization of Pyrazine (B50134) Heterocycles in Organic Chemistry Research

Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. mdpi.combritannica.comwikipedia.org This structure is a part of many polycyclic compounds with significant biological and industrial relevance. britannica.com The pyrazine nucleus is a key structural motif in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, which has made it a focal point in medicinal chemistry and drug discovery. mdpi.comnih.gov The unique chemical reactivity of pyrazines has also spurred innovations in total synthesis and the development of new synthetic methodologies. mdpi.com

Overview of Pyrazine-2-carboxylate (B1225951) Derivatives within Nitrogen-Containing Heterocycles

Within the broad family of pyrazines, pyrazine-2-carboxylate derivatives are of particular interest. These compounds feature a carboxylate group attached to the pyrazine ring, which significantly influences their chemical properties and reactivity. The presence of the carboxylate group, an electron-withdrawing moiety, can modulate the electronic nature of the pyrazine ring, impacting its basicity and reactivity in various chemical transformations. nih.gov Pyrazine-2-carboxylic acid and its esters are important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.goviucr.orgnih.gov For instance, pyrazinamide (B1679903), a primary drug for tuberculosis treatment, is a derivative of pyrazine-2-carboxamide. nih.govrjpbcs.com The coordination chemistry of pyrazine-2-carboxylates with metal ions has also been extensively studied, leading to the formation of diverse coordination polymers with interesting structural and functional properties. sc.eduacs.orgnih.govsc.edu

Scope and Significance of Academic Inquiry into Ethyl 3,6-dimethylpyrazine-2-carboxylate

This compound is a specific derivative that has garnered attention due to its presence in food products and its potential applications in the flavor and fragrance industry. evitachem.comresearchgate.net Academic inquiry into this compound focuses on its synthesis, characterization, and the exploration of its chemical and physical properties. Understanding the synthetic pathways to this molecule allows for its efficient production for various applications. evitachem.comgoogle.com Research into its analytical characterization provides the necessary tools for its detection and quantification in different matrices. Furthermore, studying its chemical reactivity can open avenues for the development of new derivatives with potentially enhanced or novel properties. The investigation of this compound contributes to the broader understanding of structure-property relationships within the pyrazine carboxylate class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,6-dimethylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-7(3)10-5-6(2)11-8/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFYETYXHGKIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,6 Dimethylpyrazine 2 Carboxylate and Analogues

Strategies for Pyrazine (B50134) Core Formation with Carboxylate Functionality

The construction of the pyrazine ring is a fundamental step in the synthesis of pyrazine-based compounds. Several methods are employed to form this heterocyclic system, often incorporating the carboxylate functionality during the cyclization process or adding it in a subsequent step.

A common and traditional method for pyrazine synthesis is the condensation of α-dicarbonyl compounds with vicinal diamines. nih.govacs.org For instance, the reaction of an α-amino carbonyl compound with another molecule of an α-amino carbonyl or an α-diketone can lead to the formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. nih.gov Another established protocol involves the dehydrogenative coupling of α-amino carbonyl or α-diketones with vicinal diamines. acs.org

More contemporary approaches focus on catalytic methods. For example, the dehydrogenative self-coupling of 2-amino alcohols has been shown to selectively form functionalized 2,5-substituted pyrazine derivatives, catalyzed by earth-abundant manganese pincer complexes. nih.govacs.org This method is advantageous as it produces water and hydrogen gas as the only byproducts. acs.org Additionally, pyrazines can be synthesized through the reaction of α-halo ketones or the condensation of diamines and epoxides. acs.org

Esterification Techniques in the Synthesis of Pyrazinecarboxylic Acid Esters

Once the pyrazinecarboxylic acid is obtained, the next crucial step is esterification to yield the corresponding ester, such as ethyl 3,6-dimethylpyrazine-2-carboxylate. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This reaction involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as a solvent. masterorganicchemistry.com

To improve reaction efficiency, water, a byproduct of the reaction, can be removed by azeotropic dehydration. google.com This is particularly effective when using water-immiscible alcohols like isobutyl alcohol, as the distillate can be easily separated, and the alcohol recycled. google.com The use of drying agents such as molecular sieves or sodium sulfate (B86663) can also facilitate the removal of water and drive the reaction to completion. google.com

The catalyst plays a vital role in the esterification process. Besides sulfuric acid, other strong acids like p-toluenesulfonic acid, naphthalenesulfonic acid, and acidic ion-exchange resins can be employed. google.com An interesting approach involves using the salt formed between the pyrazinecarboxylic acid ester and a strong acid as the catalyst itself. google.com

Regioselective Alkylation and Methylation Approaches for Substituted Pyrazine Synthesis

Introducing alkyl and methyl groups onto the pyrazine ring with high regioselectivity is a significant challenge in the synthesis of specifically substituted pyrazines like this compound.

One approach involves the direct alkylation of the pyrazine ring. For instance, the nuclear alkylation of pyrazines can be achieved using aldehydes and ketones in the presence of a solution of an alkali or alkaline earth metal in liquid ammonia (B1221849) or a suspension of these metals in other solvents. rsc.org Another method is the Minisci reaction, which allows for the C-4 alkylation of pyridines and can be adapted for pyrazines. This involves a decarboxylative alkylation using a simple maleate-derived blocking group to achieve exquisite control over the position of alkylation. nih.gov

Catalytic methods have also been developed for the C-alkylation of methyl groups on N-heteroaromatic compounds, including pyrazines. The use of a [Cp*IrCl2]2 catalyst in the presence of potassium t-butoxide and 18-crown-6-ether facilitates the reaction with alcohols. organic-chemistry.org

For the synthesis of the specific target molecule, a method starting from 2,5-dimethylpyrazine (B89654) has been reported. This involves a Minisci-type reaction under strongly acidic and oxidative conditions to introduce an ethyl group, resulting in 2-ethyl-3,6-dimethylpyrazine. google.com Subsequent steps would then be required to introduce the carboxylate functionality.

Catalytic Approaches in Pyrazine Derivative Synthesis

Catalysis offers efficient and often more environmentally friendly routes to pyrazine derivatives. Both homogeneous and heterogeneous catalysts have been employed to facilitate various synthetic transformations.

Base-metal catalysts, particularly those based on manganese, have emerged as a low-toxicity and earth-abundant alternative to noble-metal catalysts for the synthesis of N-heteroaromatic compounds. nih.govacs.org Manganese pincer complexes have been successfully used in the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. nih.govacs.org

Palladium catalysts are also widely used in pyrazine synthesis. For example, a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides a route to unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org Furthermore, palladium-catalyzed C-H/C-H cross-coupling reactions have been utilized in the synthesis of complex pyrazine-containing natural products. nih.gov

Copper-based catalysts have also found application. A novel method for the synthesis of pyrazine derivatives was developed using an asymmetric ligand-based catalyst, TNP-Cu@rGO. sioc-journal.cn This catalytic system demonstrated good functional tolerance and was recyclable. sioc-journal.cn

Enzymatic catalysis, a cornerstone of green chemistry, is also being explored for pyrazine derivative synthesis. Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been used to catalyze the amidation of pyrazine esters to form pyrazinamide (B1679903) derivatives. rsc.orgrsc.orgnih.gov This biocatalytic approach offers mild reaction conditions and minimizes the use of hazardous reagents. rsc.orgrsc.org

Advanced Synthetic Route Development and Optimization

The development of advanced synthetic routes focuses on improving efficiency, scalability, and sustainability. This often involves the use of multi-component reactions and flow chemistry.

A one-pot, three-component cycloaddition strategy has been developed for the synthesis of pyrrolidine-fused scaffolds, which can be adapted for pyrazine-like structures. acs.org This approach allows for the rapid assembly of complex molecules from simple starting materials.

Continuous-flow systems are gaining traction for the synthesis of pyrazine derivatives. A continuous-flow system was developed for the synthesis of pyrazinamide derivatives from pyrazine esters and amines, catalyzed by Lipozyme® TL IM. rsc.orgrsc.org This method allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and scalability. rsc.orgrsc.org

Optimization of reaction conditions is crucial for maximizing yield and minimizing byproducts. This includes screening different solvents, bases, catalysts, and temperatures. nih.govsioc-journal.cn For example, in the manganese-catalyzed synthesis of pyrazines, toluene (B28343) was found to be a superior solvent compared to THF or 1,4-dioxane. acs.org

Isolation and Purification Protocols for Pyrazine Carboxylate Compounds

After the synthesis, the desired pyrazine carboxylate compound must be isolated and purified from the reaction mixture. The choice of purification method depends on the physical properties of the product and the impurities present.

For liquid pyrazine esters, distillation is a common and effective purification technique. google.com For instance, pyrazine-2-carboxylate (B1225951) isobutyl ester and pyrazine-2-carboxylate isopropyl ester, being liquids, can be easily purified by distillation to obtain high-purity products. google.com

Chromatographic techniques are also widely used for purification. Column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts. google.com Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. google.com

Extraction is another important step in the work-up procedure. After the reaction, the mixture is often treated with a basic solution, such as sodium bicarbonate, to neutralize any remaining acid catalyst. google.com The product is then extracted into an organic solvent like ethyl acetate. google.com The organic phase is then washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography. google.com

Chemical Reactivity and Transformation Studies of Ethyl 3,6 Dimethylpyrazine 2 Carboxylate

Investigation of Ester Moiety Hydrolysis and Transesterification Reactions

The ethyl carboxylate group in ethyl 3,6-dimethylpyrazine-2-carboxylate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the cleavage of the acyl-oxygen bond.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester can be hydrolyzed to its corresponding carboxylic acid, 3,6-dimethylpyrazine-2-carboxylic acid, and ethanol. masterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted towards the products by removing one of the products, for instance, by distillation of ethanol.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Base-catalyzed hydrolysis (saponification) proceeds via the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reaction with methanol (B129727) would yield mthis compound and ethanol. The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is typically used. masterorganicchemistry.comresearchgate.net

The efficiency of transesterification can be influenced by the catalyst and reaction conditions. A study on the transesterification of various ethyl esters to their corresponding methyl esters was conducted using a porous phenol-sulphonic acid-formaldehyde resin as a heterogeneous catalyst. The results, which can be considered analogous for this compound, are presented in the table below. researchgate.net

| Ethyl Ester Substrate | Reaction Time (h) | Yield of Methyl Ester (%) |

|---|---|---|

| Ethyl heptanoate | 24 | 93 |

| Ethyl octanoate | 24 | 95 |

| Ethyl decanoate | 24 | 94 |

| Ethyl laurate | 24 | 95 |

| Ethyl myristate | 24 | 97 |

Exploration of Reactions Involving the Pyrazine (B50134) Ring Nitrogen Atoms

The two nitrogen atoms in the pyrazine ring are basic and can react with electrophiles. However, pyrazine is a weaker base than pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. slideshare.net The presence of electron-donating alkyl groups on the ring in this compound would slightly enhance the basicity of the nitrogen atoms compared to unsubstituted pyrazine.

N-Alkylation and Quaternization: The nitrogen atoms can undergo alkylation with alkyl halides to form quaternary pyrazinium salts. nih.govsynerzine.com Typically, only one of the nitrogen atoms is alkylated due to the deactivating effect of the positive charge on the second nitrogen. nih.gov Diquaternization has been achieved using powerful alkylating agents like oxonium salts. nih.gov

N-Oxide Formation: The pyrazine nitrogens can be oxidized to N-oxides using oxidizing agents such as peroxy acids (e.g., peracetic acid or trifluoroperacetic acid). acs.org The formation of N-oxides can significantly alter the reactivity of the pyrazine ring, often facilitating nucleophilic substitution reactions. rsc.org In the case of this compound, oxidation could potentially lead to the formation of a mono-N-oxide or a di-N-oxide. The position of N-oxidation would be influenced by the electronic effects of the substituents.

Analysis of Electrophilic and Nucleophilic Substitution Pathways on the Pyrazine Core

The pyrazine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution. slideshare.netresearchgate.net

Electrophilic Aromatic Substitution: Electrophilic attack on the pyrazine ring is difficult due to the deactivating effect of the two nitrogen atoms. researchgate.netacs.org Reactions like nitration, halogenation, and Friedel-Crafts reactions typically require harsh conditions and often result in low yields. youtube.com If substitution does occur, it is predicted to take place at the carbon atom with the highest electron density. In this compound, the C-5 position is the most likely site for electrophilic attack, as it is ortho and para to the activating methyl groups and meta to the deactivating ethyl carboxylate group and the ring nitrogens.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. stackexchange.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized intermediate (a Meisenheimer-type complex), followed by the departure of the leaving group. stackexchange.com

For this compound, direct nucleophilic substitution of a hydrogen atom is unlikely. However, if a halogen atom were present on the ring, for example at the C-5 position, it would be readily displaced by nucleophiles. The ethyl carboxylate group, being electron-withdrawing, would further activate the ring towards nucleophilic attack. A relevant example is the cyanation of pyrazine N-oxides with trimethylsilyl (B98337) cyanide, where the N-oxide function activates the ring for nucleophilic attack by the cyanide ion. rsc.org

Mechanistic Studies of Oxidative and Reductive Transformations on Pyrazine Carboxylates

The substituents on the pyrazine ring, including the ester and methyl groups, can undergo oxidative and reductive transformations.

Oxidative Transformations: The alkyl side chains of pyrazines can be oxidized. For instance, a related compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine, is oxidized in rats at its aliphatic side-chain to form carboxylic acid derivatives. nih.gov This suggests that the ethyl and methyl groups on this compound could potentially be oxidized to the corresponding carboxylic acids or alcohols under appropriate conditions.

Reductive Transformations (e.g., catalytic hydrogenation pathways for pyrazine carboxylic acid esters): The reduction of carboxylic acid esters to alcohols is a challenging transformation that often requires high pressures and temperatures with catalysts like platinum. libretexts.org However, more recent methods utilize catalysts that operate under milder conditions. organic-chemistry.orgchemistryviews.org The catalytic hydrogenation of the ester group in this compound to yield (3,6-dimethylpyrazin-2-yl)methanol (B11921635) would likely require a potent reducing system. The pyrazine ring itself can also be reduced under vigorous hydrogenation conditions, leading to the formation of the corresponding piperazine (B1678402) derivative. synerzine.com

The choice of catalyst is crucial for achieving selectivity. For example, manganese(I) complexes have been used for the hydrosilylation of a broad range of esters to alcohols under relatively mild conditions. nih.gov

| Substrate | Catalyst/Reagent | Product | Yield (%) |

|---|---|---|---|

| Various Aromatic and Aliphatic Esters | [MnBr(CO)5]/PhSiH3 | Corresponding Alcohols | Good to excellent |

| Aromatic, heteroaromatic, and aliphatic esters | Pincer ruthenium complexes/H2 | Corresponding Alcohols | Good to excellent |

Photochemical and Thermal Stability Investigations

The stability of this compound under thermal and photochemical stress is an important consideration for its handling and application.

Thermal Stability: Alkylpyrazines are generally considered to be thermally stable compounds. synerzine.com A safety data sheet for a mixture containing 2-ethyl-3,(5 or 6)-dimethylpyrazine indicates a boiling point of 180-182 °C and a flash point above 69 °C, suggesting good thermal stability under normal conditions. synerzine.com Studies on the thermal decomposition of copper(II) complexes of pyrazine-2,3-dicarboxylic acid show that the pyrazine ring itself is quite stable, with decomposition of the complex occurring at elevated temperatures. rsc.org

Photochemical Stability: There is limited specific information on the photochemical stability of this compound. However, aromatic and heteroaromatic compounds can undergo photochemical reactions, such as degradation or rearrangement, upon exposure to UV light. nih.gov For instance, fused aziridines of pyrazine have been shown to undergo ring-opening upon irradiation to form stable biradicals. nih.gov The presence of the pyrazine ring and the ester functionality suggests that the compound may be susceptible to photochemical degradation over extended periods of light exposure.

Spectroscopic and Structural Elucidation of Ethyl 3,6 Dimethylpyrazine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural assignment of Ethyl 3,6-dimethylpyrazine-2-carboxylate can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl ester group would show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The two methyl groups attached to the pyrazine (B50134) ring are likely to have slightly different chemical shifts due to their different electronic environments. The single proton on the pyrazine ring would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would include signals for the carbonyl carbon of the ester, the carbons of the pyrazine ring, the two methyl carbons attached to the ring, and the two carbons of the ethyl group. The chemical shifts of the ring carbons are particularly informative for confirming the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | ~8.5 | - |

| -OCH₂CH₃ | ~4.4 (quartet) | ~62 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~14 |

| Ring-CH₃ (at C3) | ~2.7 | ~22 |

| Ring-CH₃ (at C6) | ~2.6 | ~21 |

| Pyrazine-C2 | - | ~150 |

| Pyrazine-C3 | - | ~155 |

| Pyrazine-C5 | - | ~145 |

| Pyrazine-C6 | - | ~152 |

| C=O | - | ~165 |

Note: The predicted values are based on typical chemical shifts for similar pyrazine derivatives and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. The fragmentation pattern provides a fingerprint of the molecule and helps to confirm the presence of specific functional groups. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group, and cleavages of the methyl groups from the pyrazine ring.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Structural Interpretation |

| 180 | [C₉H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 152 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl ester |

| 135 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 107 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group |

| 93 | [C₅H₅N₂]⁺ | Pyrazine ring fragment after loss of substituents |

Note: The relative intensities of the fragments can vary based on the ionization method and energy.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations from the pyrazine ring would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be seen just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would produce signals in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H Stretch | Pyrazine Ring |

| ~2980 | C-H Stretch (asymmetric) | Methyl/Ethyl Groups |

| ~2870 | C-H Stretch (symmetric) | Methyl/Ethyl Groups |

| ~1730 | C=O Stretch | Ester |

| ~1580, ~1470 | C=N, C=C Stretch | Pyrazine Ring |

| ~1250 | C-O Stretch | Ester |

X-ray Crystallography for Definitive Solid-State Structural Determination

While obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging, this technique provides the most definitive structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and purity assessment of synthesized compounds like this compound. By utilizing a suitable stationary phase and mobile phase, HPLC can effectively separate the target compound from any starting materials, by-products, or isomers.

For pyrazine carboxylate derivatives, reversed-phase HPLC is a common method. A C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid like formic acid to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Computational Chemistry and Theoretical Studies of Ethyl 3,6 Dimethylpyrazine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For ethyl 3,6-dimethylpyrazine-2-carboxylate, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods could be employed to determine its electronic structure. These calculations would yield crucial information about the distribution of electrons within the molecule, identifying regions of high or low electron density.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy and shape of these frontier orbitals dictate the molecule's reactivity, indicating its propensity to act as an electron donor or acceptor. For instance, studies on related pyrazine-2-carboxylic acid derivatives have utilized such calculations to understand their biological activities by examining the interactions of their frontier orbitals with biological targets. scispace.com

Density Functional Theory (DFT) Applications for Molecular Geometry and Energetic Profile Determination

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. Applying DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-31G*), would allow for the precise determination of the optimized molecular geometry of this compound. This includes bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

Furthermore, DFT is crucial for determining the energetic profile of the molecule. This includes calculating its total energy, enthalpy of formation, and Gibbs free energy. Such data is vital for assessing the thermodynamic stability of the compound and predicting the feasibility of its synthesis. For example, DFT calculations on halogen-substituted pyrazine-2-carboxamides have been used to investigate their fundamental reactive properties. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The ethyl carboxylate group attached to the pyrazine (B50134) ring introduces conformational flexibility. Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, exploring its various possible conformations and their relative energies. This is essential for understanding how the molecule might behave in different environments, such as in solution or when interacting with other molecules.

MD simulations can also shed light on intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could study how they interact with each other in the liquid or solid state. This would be valuable for predicting physical properties like boiling point and solubility. Similar simulations have been performed for other pyrazine derivatives to understand their binding to biological receptors. chemrxiv.org

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These predicted spectra can aid in the assignment of experimental peaks. Similarly, the vibrational frequencies in the IR spectrum can be computed. These calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of bonds. For instance, theoretical IR spectra have been calculated for substituted amides of pyrazine-2-carboxylic acid to aid in the analysis of their experimental spectra. tubitak.gov.tr

Theoretical Analysis of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is a key area of computational chemistry. For the synthesis of this compound, theoretical methods could be used to investigate potential reaction pathways. This involves locating the transition state structures, which are the high-energy intermediates between reactants and products.

By calculating the activation energies associated with different proposed mechanisms, chemists can predict the most likely reaction pathway. This knowledge is invaluable for optimizing reaction conditions to improve yield and reduce byproducts. While no specific studies on the reaction mechanisms for this particular ester exist, research on the synthesis of other pyrazine derivatives has benefited from such theoretical analyses. researchgate.net

Advanced Academic Research Directions and Derivatization Strategies for Ethyl 3,6 Dimethylpyrazine 2 Carboxylate

Design and Synthesis of Novel Pyrazine (B50134) Carboxylate Analogues with Varied Substituents

The synthesis of novel pyrazine carboxylate analogues is a burgeoning area of research, driven by the quest for compounds with tailored electronic, biological, and material properties. researchgate.nettandfonline.com A common strategy involves the modification of substituents on the pyrazine ring. For instance, the introduction of different alkyl or aryl groups can significantly alter the molecule's steric and electronic characteristics.

Recent synthetic methodologies have focused on creating a diverse library of pyrazine derivatives. One notable approach involves the cyclization of α-amino acid-derived units, a method that has been refined since its inception in 1905 to produce a wide array of pyrazinones. nih.gov Another versatile method is the treatment of α-aminonitriles with oxalyl halides, which allows for the introduction of various substituents at the N-1 and C-6 positions of the pyrazinone core. nih.gov Furthermore, the synthesis of 3,6-disubstituted 2(1H)-pyrazinones has been achieved using 2-chloroketone oximes and α-amino acid esters. nih.gov

The development of one-pot, multi-component reactions has also streamlined the synthesis of complex pyrazine structures. These methods are often more efficient and environmentally friendly than traditional multi-step syntheses. researchgate.net For example, the use of catalysts like AuCl3 has enabled the cyclization of N-propargyl pyrazoles to form pyrazolo-pyrrolo-pyrazines. tandfonline.com

The following table summarizes various synthetic strategies for pyrazine derivatives:

| Synthetic Method | Precursors | Resulting Structure | Key Features |

| Cyclization of α-amino acid-derived units | α-amino acids | Pyrazinones | Versatile for diverse substitutions |

| α-aminonitrile and oxalyl halide reaction | α-aminonitriles, oxalyl halides | 3,5-dihalo-2(1H)-pyrazinones | Introduces substituents at N-1 and C-6 |

| 2-chloroketone oxime and α-amino acid ester reaction | 2-chloroketone oximes, α-amino acid esters | 3,6-disubstituted 2(1H)-pyrazinones | Targeted disubstitution |

| AuCl3-catalyzed cyclization | N-propargyl pyrazoles | Pyrazolo-pyrrolo-pyrazines | Efficient for complex heterocyclic systems |

Exploration of Ethyl 3,6-dimethylpyrazine-2-carboxylate as a Ligand in Coordination Chemistry

The nitrogen atoms in the pyrazine ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms can donate their lone pair of electrons to metal ions, forming stable coordination complexes. Such complexes are valuable as "building blocks" for constructing larger supramolecular assemblies and functional materials.

Pyrazine derivatives are known to act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional coordination polymers. The resulting structures can exhibit interesting properties, such as porosity, which is crucial for applications in gas storage and catalysis. For instance, metal-organic frameworks (MOFs) incorporating pyrazine-based linkers have been synthesized and shown to be effective catalysts for various organic reactions. researchgate.net The tunability of the pyrazine ligand, through the introduction of different functional groups, allows for the rational design of MOFs with specific properties. researchgate.net

The use of pyrazine derivatives in catalysis is a significant area of research. They can be part of the ligand framework in homogeneous catalysts or incorporated into heterogeneous catalysts like MOFs. researchgate.nettandfonline.comresearchgate.net These catalytic systems have been employed in a variety of chemical transformations, including coupling reactions. researchgate.nettandfonline.com

Investigation of Supramolecular Assembly and Self-Organization in Pyrazine Ester Systems

The ability of pyrazine esters to form ordered structures through non-covalent interactions is a key area of investigation. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, drive the self-assembly of molecules into well-defined supramolecular architectures.

A related example is the co-crystallization of trimesic acid and pyrazine N,N'-dioxide, which forms a supramolecular ladder-like network. nih.gov This structure is stabilized by strong O-H···O hydrogen bonds, as well as weaker C-H···O and dipole-dipole interactions, resulting in a densely packed three-dimensional network. nih.gov This demonstrates the potential of pyrazine-containing molecules to participate in intricate hydrogen-bonding networks, a principle that can be extended to pyrazine ester systems. The ester group in this compound can also participate in hydrogen bonding, further influencing the supramolecular assembly.

Methodologies for Studying Non-Biological Catalytic Roles and Applications in Material Science

The catalytic activity of pyrazine derivatives extends beyond biological systems into the realm of materials science. Pyrazine-containing compounds have been explored as components in the development of novel materials with specific electronic and optical properties. For example, pyrazine derivatives have been investigated for their nonlinear optical (NLO) properties, which are important for applications in photonics. science.gov

The catalytic potential of pyrazine derivatives is also being harnessed in the synthesis of other valuable chemical compounds. For instance, metal-organic frameworks containing pyrazine linkers have been utilized as catalysts in the synthesis of other pyrazine derivatives. researchgate.net The study of these catalytic systems often involves techniques such as X-ray diffraction to determine the structure of the catalyst and spectroscopic methods to monitor the progress of the reaction.

Development of Highly Sensitive Analytical Techniques for Research Quantification and Detection

Accurate quantification and detection of pyrazine derivatives are crucial for both research and industrial applications. Various analytical techniques have been developed and optimized for this purpose.

Gas chromatography (GC) is a commonly used method for the analysis of volatile pyrazine compounds. nih.gov However, for less volatile derivatives or for analysis in liquid matrices, liquid chromatography-mass spectrometry (LC-MS) is often preferred. nih.gov Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used for the quantitative analysis of a range of pyrazines. nih.gov

For trace analysis, more sensitive techniques are required. One such method is signal amplification by reversible exchange (SABRE), a hyperpolarization technique used in nuclear magnetic resonance (NMR) spectroscopy. nih.gov SABRE has been shown to be a highly selective and sensitive method for the detection of pyrazines in complex matrices, with a low limit of quantification. nih.gov

Other analytical methods that have been applied to pyrazine derivatives include conductometric titration, UV-VIS spectrophotometry, and IR spectrophotometry. researchgate.net These methods are often used in conjunction with chromatographic techniques for comprehensive characterization.

The following table summarizes various analytical techniques used for pyrazine derivatives:

| Analytical Technique | Abbreviation | Primary Application | Key Advantages |

| Gas Chromatography | GC | Analysis of volatile pyrazines | Well-established, good separation |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of less volatile or liquid-phase pyrazines | High sensitivity and selectivity |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | Quantitative analysis of pyrazines | High throughput and sensitivity |

| Signal Amplification by Reversible Exchange NMR | SABRE-NMR | Trace analysis of pyrazines | High selectivity and sensitivity for trace amounts |

| UV-VIS Spectrophotometry | UV-VIS | Quantitative analysis, monitoring reactions | Simple, cost-effective |

| Infrared Spectrophotometry | IR | Structural characterization | Provides information on functional groups |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,6-dimethylpyrazine-2-carboxylate, and how can reaction yields be maximized?

Methodological Answer: The synthesis of pyrazine derivatives typically involves condensation reactions between diamines and diketones. For this compound, a plausible route employs 1,2-diaminopropane and a substituted diketone precursor (e.g., ethyl 2,3-pentanedione carboxylate). Key parameters for yield optimization include:

- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Acidic or basic catalysts (e.g., acetic acid or NaHCO₃) can accelerate cyclization.

- Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Yield tracking via TLC and GC-MS is recommended .

Q. How can this compound be characterized structurally?

Methodological Answer: Routine characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester functionality (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR).

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula.

- Infrared spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and aromatic C-N (~1250 cm⁻¹).

For crystalline samples, X-ray diffraction (using software like SHELX or WinGX) provides definitive bond-length and angle data .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s electronic structure:

- HOMO-LUMO analysis : Predicts reactivity sites (e.g., electron-rich pyrazine ring).

- Electrostatic potential maps : Identify regions prone to nucleophilic/electrophilic attacks.

- Thermochemical data : Atomization energies and ionization potentials can be compared to experimental values for validation. Exact exchange terms in functionals (e.g., hybrid functionals) improve accuracy for conjugated systems .

Q. What strategies resolve contradictions in spectral data during structural analysis?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or mass fragments) require:

- Isomer differentiation : Use NOESY or COSY NMR to distinguish between regioisomers (e.g., 3,5- vs. 3,6-dimethyl isomers).

- Computational validation : Compare experimental IR/NMR with DFT-simulated spectra.

- Crystallographic backup : Single-crystal XRD resolves ambiguous connectivity.

For example, mass spectral fragmentation patterns of dihydropyrazine intermediates can clarify isomer dominance .

Q. How can reaction intermediates and mechanisms be probed for pyrazine carboxylate derivatives?

Methodological Answer: Mechanistic studies employ:

- Kinetic isotope effects (KIE) : Replace H with D in specific positions to identify rate-determining steps.

- Trapping experiments : Add scavengers (e.g., TEMPO) to detect radical intermediates.

- Computational modeling : Transition-state optimization (e.g., via Gaussian) identifies plausible pathways.

For this compound, focus on the cyclization step (e.g., keto-enol tautomerism in diketone precursors) .

Q. What methodologies enable separation and analysis of pyrazine isomers?

Methodological Answer: Isomeric mixtures (e.g., 3,5- vs. 3,6-dimethyl derivatives) require:

- Chromatographic separation : HPLC with chiral columns or reverse-phase systems.

- Dynamic NMR : Variable-temperature NMR to observe coalescence of isomer signals.

- Crystallography-driven analysis : Preferential crystallization of one isomer under controlled conditions.

Isomer ratios can be quantified via GC-MS or LC-MS .

Q. How can biological activity studies be designed for pyrazine carboxylates?

Methodological Answer: For preliminary bioactivity screening:

- Target selection : Prioritize enzymes (e.g., kinases) or receptors with known pyrazine interactions.

- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity.

- SAR studies : Synthesize analogs with varied substituents (e.g., methyl vs. methoxy groups) to correlate structure with activity.

Caution : Ensure compliance with ethical guidelines for bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.